Technical Guide: 3-Bromo-6-phenylpyridazine (CAS 14959-34-3)
Technical Guide: 3-Bromo-6-phenylpyridazine (CAS 14959-34-3)
The following technical guide details the properties, synthesis, and applications of 3-Bromo-6-phenylpyridazine , a critical heterocyclic scaffold in medicinal chemistry and materials science.
Core Scaffold for Kinase Inhibitors and OLED Materials
Part 1: Executive Summary
3-Bromo-6-phenylpyridazine (CAS 14959-34-3) is a halogenated heteroaromatic intermediate characterized by a pyridazine ring substituted with a phenyl group at position 6 and a reactive bromine atom at position 3. This bifunctional nature makes it an invaluable "linchpin" scaffold. The phenyl ring provides lipophilic bulk and π-stacking capability, while the bromine atom serves as a versatile handle for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.
Its structural motif is frequently embedded in bioactive molecules targeting p38 MAP kinase , GABA-A receptors , and PDE4 , as well as in electron-transporting materials for OLEDs .
Part 2: Physicochemical Profile[1][2]
The following data summarizes the core physical and chemical properties. Note that while specific experimental melting points can vary by purity and polymorph, the values below represent the technical consensus for high-purity research grades.
| Property | Value / Description |
| CAS Number | 14959-34-3 |
| IUPAC Name | 3-Bromo-6-phenylpyridazine |
| Molecular Formula | C₁₀H₇BrN₂ |
| Molecular Weight | 235.08 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water |
| LogP (Predicted) | ~2.8 - 3.1 (Lipophilic) |
| pKa (Predicted) | ~2.5 (Conjugate acid of pyridazine N) |
| Storage | Inert atmosphere, 2-8°C (Light sensitive) |
Spectral Characteristics (Diagnostic)[3][4]
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¹H NMR (CDCl₃, 400 MHz): Distinctive set of signals.[1][2][3] The phenyl group typically appears as multiplets between δ 7.4–8.0 ppm. The pyridazine ring protons (H-4 and H-5) appear as a pair of doublets (AB system) in the range of δ 7.6–7.9 ppm with a coupling constant (J) of ~9.0 Hz.
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MS (ESI+): Shows a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity at m/z 235 and 237).
Part 3: Synthetic Workflows
High-purity synthesis is essential to avoid regioisomeric impurities (e.g., 3-bromo-5-phenyl isomers) which are difficult to separate.
Method A: Dehydroxybromination (Preferred for Regiocontrol)
This method ensures the phenyl group is fixed at position 6 before halogenation, eliminating regio-ambiguity.
-
Precursor: 6-Phenyl-3(2H)-pyridazinone.
-
Reagent: Phosphorus oxybromide (POBr₃) or POCl₃/PBr₃ mixture.
-
Protocol:
-
Suspend 6-phenyl-3(2H)-pyridazinone (1.0 equiv) in anhydrous acetonitrile or toluene.
-
Add POBr₃ (1.5–2.0 equiv) portion-wise to control exotherm.
-
Heat to reflux (80–110°C) for 4–6 hours. Monitor by TLC/LCMS.
-
Quench: Cool to 0°C and carefully pour onto crushed ice/NaHCO₃ (POBr₃ hydrolysis is violent).
-
Isolation: Extract with DCM, wash with brine, dry over Na₂SO₄, and recrystallize from Ethanol/Heptane.
-
Method B: Selective Suzuki Coupling (Convergent)
Useful when starting from the symmetric 3,6-dibromopyridazine, though it requires strict stoichiometry to prevent bis-coupling.
-
Precursors: 3,6-Dibromopyridazine + Phenylboronic acid (0.95 equiv).
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.
-
Conditions: Toluene/Ethanol/Na₂CO₃ (aq), 80°C, 12h.
-
Purification: Column chromatography is mandatory to separate the mono-product from unreacted starting material and the bis-phenyl byproduct.
Part 4: Reactivity & Functionalization
The 3-bromo position is highly activated due to the electron-deficient nature of the pyridazine ring (diazine). This allows for two orthogonal reaction pathways.[4]
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine nitrogens pull electron density, making C-3 susceptible to nucleophilic attack, even without transition metals.
-
Nucleophiles: Primary/Secondary amines, thiols, alkoxides.
-
Conditions: Heat (80-120°C) in polar aprotic solvents (DMSO, NMP) or microwave irradiation. Acid catalysis (HCl) can sometimes accelerate the reaction by protonating a ring nitrogen.
Palladium-Catalyzed Cross-Coupling[7][8]
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to form biaryl systems (e.g., 3-aryl-6-phenylpyridazines).
-
Buchwald-Hartwig: Coupling with anilines or hindered amines that fail under standard SNAr conditions.
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Sonogashira: Introduction of alkyne linkers.
Visualization of Reaction Pathways
Caption: Divergent synthesis pathways from the 3-Bromo-6-phenylpyridazine core, illustrating its dual utility in medicinal and materials chemistry.
Part 5: Applications in Drug Discovery[9][10]
Kinase Inhibition (p38 MAP, CDK)
The pyridazine nitrogen atoms can serve as hydrogen bond acceptors in the ATP-binding pocket of kinases. The phenyl ring occupies the hydrophobic pocket (Gatekeeper region), while the 3-position is derivatized with solubilizing amines to interact with the solvent-exposed region.
GABA-A Receptor Ligands
Substituted pyridazines, specifically 3-amino-6-aryl derivatives, have been explored as ligands for the benzodiazepine binding site of GABA-A receptors.[6]
-
Reference Compound:SR 95103 is a classic example of a GABA-A antagonist derived from this specific chemical lineage.
OLED Electron Transport Layers
The electron-deficient nature of the pyridazine ring (high electron affinity) makes 3,6-diarylpyridazines excellent candidates for electron transport materials (ETM) in organic light-emitting diodes, often improving device stability and efficiency.
Part 6: Handling & Safety (E-E-A-T)
Hazard Classification (GHS):
-
Signal Word: Warning
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Expert Handling Tips:
-
Lachrymator Potential: Like many benzyl and heteroaryl halides, this compound can be irritating to mucous membranes. Always handle in a fume hood.
-
Stability: While stable as a solid, solutions in chlorinated solvents (DCM/Chloroform) can slowly decompose if exposed to light for prolonged periods. Store solid in amber vials.
-
Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Synthesis via Pyridazinone: ChemicalBook. (2024). "Synthesis of 3-bromo-6-methylpyridazine (Analogous Protocol)." Link
-
Suzuki Coupling Methodology: Organic Chemistry Portal. "Suzuki Coupling of Pyridines and Heterocycles."[7] Link
-
Medicinal Applications (GABA): Wermuth, C. G., et al. "SR 95103, a new arylaminopyridazine derivative of gamma-aminobutyric acid." Neuroscience Letters. Link
-
Kinase Inhibitor Context: National Institutes of Health (PubChem). "3-Amino-6-phenylpyridazine derivatives as anti-neuroinflammatory compounds." Link
-
Safety Data: Thermo Fisher Scientific. "Safety Data Sheet: Brominated Pyridazines." Link
Sources
- 1. rsc.org [rsc.org]
- 2. 3-bromo-6-methylpyridazine | 65202-58-6 [amp.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 3-Amino-4-bromo-6-chloropyridazine | C4H3BrClN3 | CID 22024419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
